2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride
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Overview
Description
Disodium 4,4’-bis(2-sulfostyryl)biphenyl is a chemical compound with the molecular formula C28H20Na2O6S2. It is commonly used as a fluorescent whitening agent in various applications, including household goods and detergents . This compound is known for its ability to enhance the brightness and whiteness of materials by absorbing ultraviolet light and re-emitting it as visible blue light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis(2-sulfostyryl)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-sulfostyrene under alkaline conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disodium salt . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of Disodium 4,4’-bis(2-sulfostyryl)biphenyl involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and by-products . The final product is typically purified through filtration and crystallization to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis(2-sulfostyryl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, nitrated derivatives, and halogenated compounds .
Scientific Research Applications
Disodium 4,4’-bis(2-sulfostyryl)biphenyl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Disodium 4,4’-bis(2-sulfostyryl)biphenyl involves its ability to absorb ultraviolet light and re-emit it as visible blue light. The molecular targets include the chromophores in the compound, which are responsible for its fluorescent properties .
Comparison with Similar Compounds
Similar Compounds
Disodium distyrylbiphenyl disulfonate: Another fluorescent whitening agent with similar applications.
Tinopal CBS-X: A widely used optical brightener in detergents and textiles.
Stilbene 3: Known for its high whitening efficiency and stability.
Uniqueness
Disodium 4,4’-bis(2-sulfostyryl)biphenyl is unique due to its high fluorescence efficiency and stability under various conditions. It offers superior whitening performance compared to other similar compounds, making it a preferred choice in many industrial applications .
Properties
Molecular Formula |
C28H22Na2O6S2 |
---|---|
Molecular Weight |
564.6 g/mol |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/b19-13+,20-14+;; |
InChI Key |
DAPMZWDGZVFZMK-HPKCLRQXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
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